

# "Read-across" toxicological evaluation of "Hydroxycitronellal dimethyl acetal" based on its analogs

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## Compound of Interest

Compound Name: *Hydroxycitronellal dimethyl acetal*

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## A Toxicological Read-Across Evaluation of Hydroxycitronellal Dimethyl Acetal

A Comparative Analysis Based on its Structural Analog, Hydroxycitronellal Diethyl Acetal

In the interest of efficient and ethical toxicological assessment, the read-across approach, a cornerstone of modern safety evaluation, has been employed to characterize the potential hazards of **Hydroxycitronellal dimethyl acetal** (HDCA). This guide provides a comparative analysis of HDCA and its structurally similar analog, Hydroxycitronellal diethyl acetal (HDEA), summarizing the available toxicological data and the experimental methodologies used in their generation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical safety assessment.

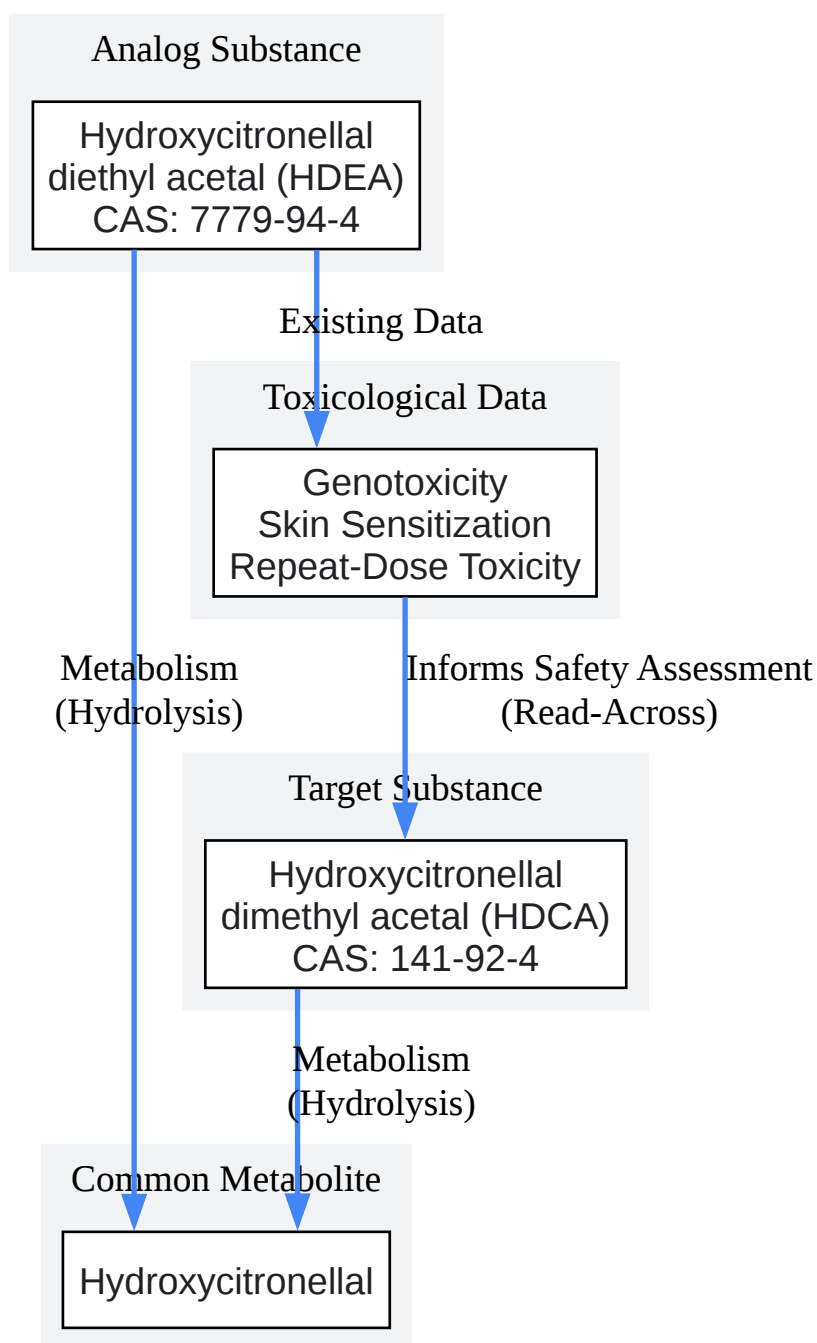
## Introduction to the Read-Across Approach

The read-across methodology is a scientific technique used to predict the toxicological properties of a substance by using data from a structurally and metabolically similar substance. The fundamental premise is that similar chemical structures will exhibit similar biological activities. In this case, data from the well-studied analog, HDEA, is used to infer the safety profile of the target substance, HDCA.

The justification for this read-across is based on the following principles:

- **Structural Similarity:** Both HDCA and HDEA are acetals of hydroxycitronellal, differing only by the alcohol moiety (methanol for HDCA and ethanol for HDEA).
- **Shared Metabolic Pathway:** It is anticipated that both substances will undergo hydrolysis in a biological system to form the parent compound, hydroxycitronellal, and their respective alcohols. The toxicological profile is therefore expected to be largely driven by hydroxycitronellal.

Below is a diagram illustrating the read-across workflow for this assessment.



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**Figure 1:** Read-across workflow for HDCA.

## Comparative Toxicological Data

The following tables summarize the available toxicological data for HDCA and its analog, HDEA. For several endpoints concerning HDCA, the Threshold of Toxicological Concern (TTC)

approach was utilized in the absence of specific experimental data.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Table 1: Genotoxicity Data

Based on the negative results from a comprehensive set of genotoxicity assays on the analog HDEA, **Hydroxycitronellal dimethyl acetal** is not expected to be genotoxic.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Test Type	Substance	Results
Bacterial Reverse Mutation Assay (Ames Test)	Hydroxycitronellal diethyl acetal (HDEA)	Non-mutagenic in Salmonella typhimurium and Escherichia coli strains, with and without metabolic activation.
In Vitro Mammalian Cell Micronucleus Test	Hydroxycitronellal diethyl acetal (HDEA)	Non-clastogenic and non-anegenic in cultured mammalian cells.
Conclusion for HDCA	Hydroxycitronellal dimethyl acetal (HDCA)	Not expected to be genotoxic.

## Table 2: Skin Sensitization Data

Data from both HDCA and HDEA indicate a low potential for skin sensitization at current use levels.[\[1\]](#)[\[3\]](#)

Test Type	Substance	Key Findings
Local Lymph Node Assay (LLNA)	Hydroxycitronellal diethyl acetal (HDEA)	Not classified as a skin sensitizer.
Human Repeat Insult Patch Test (HRIPT)	Hydroxycitronellal dimethyl acetal (HDCA)	No adverse effects observed at current use concentrations.
Conclusion for HDCA	Hydroxycitronellal dimethyl acetal (HDCA)	No safety concerns for skin sensitization under current declared levels of use. <a href="#">[1]</a> <a href="#">[3]</a>

## Table 3: Repeated-Dose Toxicity Data

For repeated-dose toxicity, the safety of HDCA was evaluated using the TTC approach, indicating that current exposure levels are below the threshold of concern.[1][2][3]

Endpoint	Substance	Value
Threshold of Toxicological Concern (TTC)	Hydroxycitronellal dimethyl acetal (HDCA)	Exposure is below the TTC for a Cramer Class I substance (0.03 mg/kg/day).[1][3]
Conclusion for HDCA	Hydroxycitronellal dimethyl acetal (HDCA)	Low risk of systemic toxicity from repeated exposure at current levels.

## Experimental Protocols

The toxicological evaluations of HDEA were conducted following standardized and internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals. The methodologies for the key studies are detailed below.

### Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

- **Test System:** Strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) are used, which are auxotrophic for a specific amino acid (histidine or tryptophan, respectively).
- **Procedure:** The bacterial strains are exposed to various concentrations of the test substance, both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver).
- **Endpoint:** The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on an amino acid-deficient medium) is counted. A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.

## In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test identifies substances that cause damage to chromosomes or the mitotic apparatus in mammalian cells.

- **Test System:** Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.
- **Procedure:** The cells are exposed to the test substance with and without metabolic activation. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells where micronuclei are more easily scored.
- **Endpoint:** Micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, are scored in interphase cells. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

## Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

- **Test System:** Mice (typically CBA/J strain) are used.
- **Procedure:** The test substance is applied topically to the dorsum of both ears for three consecutive days. A vehicle control and a positive control are run concurrently. On day 6, a radiolabeled precursor of DNA synthesis (e.g.,  $^3\text{H}$ -methyl thymidine) is injected intravenously.
- **Endpoint:** The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured. The ratio of proliferation in the test group to the vehicle control group is calculated as the Stimulation Index (SI). A substance is classified as a sensitizer if the SI is  $\geq 3$ .

## Signaling Pathway: Adverse Outcome Pathway for Skin Sensitization

The process of skin sensitization can be described by an Adverse Outcome Pathway (AOP), which links a molecular initiating event to an adverse outcome at the organism level.



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**Figure 2:** Adverse Outcome Pathway for skin sensitization.

## Conclusion

The read-across evaluation, supported by data from the structural analog Hydroxycitronellal diethyl acetal, indicates that **Hydroxycitronellal dimethyl acetal** is not expected to be genotoxic and does not pose a significant risk for skin sensitization under current conditions of use. For other potential toxicities, such as those arising from repeated exposure, the Threshold of Toxicological Concern approach suggests that current exposure levels are adequately protective of human health. This comparative guide demonstrates the utility of the read-across methodology in the safety assessment of fragrance ingredients, promoting a more efficient and ethical approach to toxicological evaluation.

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